N-Octadecyl-D-gluconamide

Gel lubricant Tribology Wear reduction

N‑Octadecyl‑D‑gluconamide (NOG) is a non‑ionic, carbohydrate‑derived amphiphile composed of a D‑gluconamide head group linked via an amide bond to a saturated C18 (stearyl) alkyl chain [REFS‑1]. It belongs to the N‑alkyl‑D‑gluconamide family, a class of sugar‑based surfactants and low‑molecular‑weight organogelators (LMWGs) that self‑assemble through a network of hydrogen bonds and van der Waals interactions to form thermoreversible supramolecular gels in organic solvents and lubricating oils [REFS‑1][REFS‑2].

Molecular Formula C24H49NO6
Molecular Weight 447.6 g/mol
CAS No. 18375-66-1
Cat. No. B098335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecyl-D-gluconamide
CAS18375-66-1
Molecular FormulaC24H49NO6
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1
InChIKeyNXLFPCFLIXFFRH-BXXSPATCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octadecyl-D-gluconamide (CAS 18375‑66‑1): A C18 Sugar‑Amide Gelator and Non‑Ionic Surfactant for Lubricant Formulation and Soft‑Matter Engineering


N‑Octadecyl‑D‑gluconamide (NOG) is a non‑ionic, carbohydrate‑derived amphiphile composed of a D‑gluconamide head group linked via an amide bond to a saturated C18 (stearyl) alkyl chain [REFS‑1]. It belongs to the N‑alkyl‑D‑gluconamide family, a class of sugar‑based surfactants and low‑molecular‑weight organogelators (LMWGs) that self‑assemble through a network of hydrogen bonds and van der Waals interactions to form thermoreversible supramolecular gels in organic solvents and lubricating oils [REFS‑1][REFS‑2]. Its molecular formula is C₂₄H₄₉NO₆ and its molecular weight is 447.6 g mol⁻¹ [REFS‑3].

Why N‑Octadecyl‑D‑gluconamide Cannot Be Freely Substituted by Shorter‑Chain or Alternative Sugar‑Head Surfactants in Lubricant‑Gel Applications


Within the N‑alkyl‑D‑gluconamide series, the alkyl chain length and the identity of the sugar head group exert non‑linear and often decisive control over self‑assembly thermodynamics, gelation ability, and tribological performance [REFS‑1]. Reducing the chain from C18 to C14 or C12 drastically diminishes the van der Waals driving force for fibre formation, weakening or abolishing gelation in non‑polar media [REFS‑2]. Conversely, swapping the gluconamide head for a larger lactobionamide group increases water solubility but reduces surface activity (higher CMC, lower Πcmc), compromising the ability to form robust boundary lubricating films on metal surfaces [REFS‑3]. These structure‑performance relationships mean that N‑octadecyl‑D‑gluconamide occupies a specific physico‑chemical window—sufficient hydrophobicity to gelate diverse base oils combined with a compact, strongly hydrogen‑bonding head group—that is not simultaneously satisfied by its closest homologues or alternative sugar‑amide architectures.

Quantitative Differentiation Evidence for N‑Octadecyl‑D‑gluconamide vs. Closest Comparators in Tribology, Surface Activity, and Gelation


Wear‑Volume Reduction in PEG400 Base Oil: NOG vs. Blank Base Oil (Direct Head‑to‑Head)

In a direct head‑to‑head comparison within the same study, N‑octadecyl‑D‑gluconamide (NOG) at its optimal concentration of 4 wt% reduced the wear volume (WV) of PEG400 base oil by more than 87% relative to the blank oil, as measured by an SRV‑IV oscillating reciprocating tribometer [REFS‑1]. The blank PEG400 exhibited severe scuffing with wide, deep grooves on the worn steel surface; with 4 wt% NOG gel, the worn surface displayed the least damage with a regular, smoothest morphology [REFS‑1].

Gel lubricant Tribology Wear reduction Sugar‑based gelator

Friction Coefficient Stabilisation in Liquid Paraffin: NOG‑Gelled vs. Ungelled Oil Under Variable Load and Frequency

Blank liquid paraffin (LP) exhibited a coefficient of friction (COF) exceeding 0.20 with large fluctuations during both load‑ramp (50 N → 90 N) and frequency‑ramp (15 Hz → 40 Hz) SRV tests [REFS‑1]. In contrast, LP gelled with 2 wt% NOG maintained a stable, substantially lower COF throughout the entire test duration under both regimens, indicating robust film‑forming capability across a range of operating severities [REFS‑1].

Friction modifier Gel lubricant Coefficient of friction Liquid paraffin

Surface‑Activity Superiority of Gluconamide‑Head Surfactants over Lactobionamide‑Head Surfactants at Equal Alkyl Chain Length

A comparative study of N‑alkyl‑N‑methylgluconamides (Cn‑MGA) and N‑alkyl‑N‑methyllactobionamides (Cn‑MLA) with identical alkyl chains (C10–C18) demonstrated that Cn‑MGA surfactants consistently exhibit greater surface activity—lower critical micelle concentration (CMC), higher efficiency of surface‑tension reduction (pC₂₀), and greater effectiveness of surface‑tension reduction (Πcmc)—than their Cn‑MLA counterparts [REFS‑1]. The lactobionamide head group (a disaccharide‑derived gluconamide) increases water solubility but dilutes the hydrophobic driving force for adsorption at the air/water and oil/water interfaces [REFS‑1].

Sugar surfactant Surface activity Gluconamide vs. lactobionamide CMC

Chain‑Length Dependence of Gelation: C18 (Octadecyl) vs. Shorter Homologues for Robust Organogel Formation

A systematic literature review of sugar‑based amphiphile gelators shows that increasing the n‑alkyl chain length from C8 through C18 increases the gel‑to‑sol transition temperature (Tgel) and the mechanical strength (G′) of the resulting organogels, owing to the cumulative contribution of van der Waals interactions between alkyl chains [REFS‑1]. The C18 chain of N‑octadecyl‑D‑gluconamide provides sufficient hydrophobic surface area to gelate three chemically distinct base oils—non‑polar liquid paraffin, ester‑type pentaerythritol oleate, and polar polyethylene glycol—at low concentrations (2–4 wt%), whereas N‑octyl‑D‑gluconamide (C8) and N‑dodecyl‑D‑gluconamide (C12) typically require higher concentrations or fail to gelate non‑polar solvents altogether [REFS‑1][REFS‑2].

Organogelator Alkyl chain effect Supramolecular gel Sugar amphiphile

Thermoreversible Gelation and Thermal Stability Enhancement Across Three Base‑Oil Chemistries

NOG‑gelled lubricants based on LP, PE‑OA, and PEG400 all exhibited completely thermoreversible sol–gel transitions and improved thermal stability relative to their respective base oils, as evidenced by thermogravimetric analysis (TGA) [REFS‑1]. The TGA curves showed that the onset decomposition temperature increased upon gelation with NOG across all three oil types, indicating that the supramolecular network formed by NOG confers a protective thermal‑stabilisation effect [REFS‑1]. This thermoreversibility and thermal enhancement were not reported for N‑alkyl‑D‑glucamine‑based gelators (structurally similar but lacking the amide carbonyl), which tend to crystallise irreversibly [REFS‑2].

Thermoreversible gel Thermal stability TGA Gel lubricant

Broad Base‑Oil Compatibility: Simultaneous Gelation of Non‑Polar, Ester, and Polyglycol Oils by a Single Gelator

N‑Octadecyl‑D‑gluconamide is one of the few reported sugar‑derived LMWGs capable of gelling three chemically distinct base‑oil families—hydrocarbon (LP), synthetic ester (PE‑OA), and polyalkylene glycol (PEG400)—at practical concentrations (2–4 wt%) [REFS‑1]. Most mono‑saccharide gelators are limited to either polar solvents (e.g., ethanol, DMSO) or specific oil types; for example, N‑octyl‑D‑gluconamide‑6‑benzoate gels aromatic and chlorinated solvents but not aliphatic hydrocarbons or polyglycols [REFS‑2]. NOG's multi‑oil compatibility is attributed to the optimal balance between its C18 hydrophobic segment and the hydrogen‑bonding capacity of its five hydroxyl groups plus the amide linkage [REFS‑1].

Universal gelator Base‑oil compatibility Lubricant formulation Sugar amphiphile

Priority Application Scenarios for N‑Octadecyl‑D‑gluconamide Based on Quantitative Differentiation Evidence


Gel‑Lubricant Additive for Steel‑Contact Tribological Systems Requiring >80 % Wear Reduction

In steel/steel tribo‑pairs lubricated with PEG400, incorporation of 4 wt% NOG reduces wear volume by >87 % compared with the unmodified base oil [REFS‑1]. This scenario directly targets industrial gear oils, compressor lubricants, and metal‑working fluids where wear‑scar depth is a pass/fail specification. The quantitative wear‑reduction data provide a defensible basis for selecting NOG over alternative anti‑wear additives that lack published head‑to‑head tribological data in polyglycol media.

Thermoreversible Gel‑Lubricant Formulation for Cyclic Thermal Applications (e.g., Sealed Bearings, Precision Instruments)

NOG forms completely thermoreversible gels in LP, PE‑OA, and PEG400 base oils [REFS‑1], meaning the lubricant can undergo repeated sol–gel cycling without irreversible crystallisation—a failure mode reported for structurally related N‑alkyl‑D‑glucamine gelators [REFS‑2]. This makes NOG the preferred gelator for lubricants used in systems that experience intermittent heating/cooling cycles, such as aerospace actuators, precision bearings, and sealed‑for‑life automotive components.

Single‑Additive Lubricant Formulation Strategy Across Chemically Diverse Base‑Oil Platforms

The ability of NOG to gelate hydrocarbon, ester, and polyglycol base oils at similar low concentrations (2–4 wt%) [REFS‑1] enables a unified additive strategy for manufacturers producing multiple lubricant product lines. Procurement teams can consolidate on one gelator rather than maintaining separate inventories of oil‑specific thickeners or anti‑wear additives, reducing supply‑chain complexity and qualifying a single material across multiple formulations.

Sugar‑Based Surfactant Selection Where High Interfacial Activity Is Required at Low Molar Concentration

When a non‑ionic, bio‑derived surfactant is needed for emulsification or interfacial tension reduction, the gluconamide head group architecture provides measurably greater surface activity (lower CMC, higher Πcmc) than the corresponding lactobionamide with the same alkyl chain [REFS‑1]. For the C18 chain length in particular, this translates to more efficient use of surfactant mass to achieve a target interfacial tension, a critical factor in high‑volume industrial emulsification and dispersion processes.

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